2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound with the molecular formula C22H14BrF2N3O2S and a molecular weight of 502.341 g/mol . This compound is known for its unique structure, which includes a quinazolinone core, a bromophenyl group, and a difluorophenylacetamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: This is achieved through a bromination reaction using bromine or a brominating agent.
Attachment of the Sulfanyl Group:
Formation of the Difluorophenylacetamide Moiety: This is typically done through an acylation reaction using a difluorophenyl acetic acid derivative.
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Acylation: The acetamide moiety can be modified through acylation reactions using acyl chlorides or anhydrides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and difluorophenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide include:
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide: This compound has a methoxy and methyl group instead of the difluorophenyl group.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: This compound includes a chloro and methoxy group in place of the difluorophenyl group.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: This compound has two methyl groups instead of the difluorophenyl group.
These similar compounds highlight the unique structural features of this compound, particularly the presence of the difluorophenyl group, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14BrF2N3O2S |
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Molecular Weight |
502.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C22H14BrF2N3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-17(24)18(25)11-14/h1-11H,12H2,(H,26,29) |
InChI Key |
WIWCIKJWUJRQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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